2,3-dichloro-N-propylbenzenesulfonamide
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Overview
Description
2,3-Dichloro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11Cl2NO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions and a propyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-propylbenzenesulfonamide typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Scientific Research Applications
2,3-Dichloro-N-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, leading to conformational changes that reduce enzyme activity. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-N-methylbenzenesulfonamide
- 2,3-Dichloro-N-ethylbenzenesulfonamide
- 2,3-Dichloro-N-butylbenzenesulfonamide
Uniqueness
2,3-Dichloro-N-propylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interaction with biological targets .
Properties
Molecular Formula |
C9H11Cl2NO2S |
---|---|
Molecular Weight |
268.16 g/mol |
IUPAC Name |
2,3-dichloro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-6-12-15(13,14)8-5-3-4-7(10)9(8)11/h3-5,12H,2,6H2,1H3 |
InChI Key |
MQTJZJZCCIZKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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